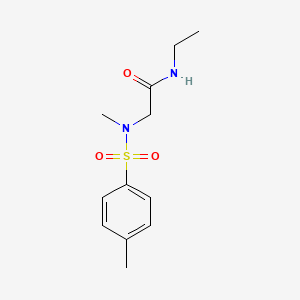

Sarcosine amide, N2-tosyl-N-ethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Sarcosine amide, N2-tosyl-N-ethyl-” is a chemical compound extensively used in scientific research for its diverse applications. It is a derivative of sarcosine, also known as N-methylglycine, which is an amino acid with the formula CH3N(H)CH2CO2H . Sarcosine is a close relative of glycine, with a secondary amine in place of the primary amine .

Synthesis Analysis

The synthesis of amides like “Sarcosine amide, N2-tosyl-N-ethyl-” can be achieved through various methods. One such method involves the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine . This method has been shown to be efficient, and it demonstrates broad functional group compatibility .Molecular Structure Analysis

The molecular structure of amides, including “Sarcosine amide, N2-tosyl-N-ethyl-”, is characterized by a planar configuration where the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance .Chemical Reactions Analysis

Amides, including “Sarcosine amide, N2-tosyl-N-ethyl-”, can undergo various chemical reactions. For instance, transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products . Many researchers have activated amides by N-substitution of an activated group on the nitrogen atom of amide to boost its reactivity .Physical And Chemical Properties Analysis

Amides, including “Sarcosine amide, N2-tosyl-N-ethyl-”, have certain physical and chemical properties. They are relatively high-melting and water-soluble compared to esters, amines, alcohols, and the like . The amide group is planar, and it has a significant dipole moment due to the polarity of the amide group .Scientific Research Applications

Synthesis of N-glycofuranosyl and Glycofuranosyl Sulfonamides

This compound is used in the synthesis of N-glycofuranosyl and glycofuranosyl sulfonamides . The process involves a two-component reaction of glycofuranosyl trichloroacetimidates with a wide range of tosyl and nosyl carbamate acceptors . This method is convenient, highly efficient, and eco-friendly .

Controlled Ring-Opening Polymerization

The compound is used in the controlled ring-opening polymerization of N-Carboxyanhydride . This process is catalyzed by various carboxylic acids, which accelerate the polymerization rate up to 50 times . This leads to the robust synthesis of polysarcosine with an unprecedented ultrahigh molecular weight .

Transamidation of Unactivated Amides

The compound is used in the transamidation of unactivated amides . This process involves the simple activation of the C–N bond in amides via coordination with metals or interaction with small molecules .

Synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] Acetamide

The compound is used in the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide . This process involves the reaction of 6-methyluracil with 2-chloromethyltiiran .

Synthesis of Phenoxy Acetamide Derivatives

The compound is used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have been found to have potential therapeutic applications .

Molecular Weight Determination

The compound is used in the determination of molecular weight . This process involves the use of InChI and InChIKey .

Future Directions

The future directions in the research and application of “Sarcosine amide, N2-tosyl-N-ethyl-” could involve further exploration of its diverse applications, particularly in drug discovery, pharmaceutical synthesis, and biochemical studies. Additionally, the development of greener and more efficient methods for amide bond formation, such as transamidation, is a key area of interest .

Mechanism of Action

Target of Action

It is known that amides and their analogues are widely present in biomolecules, natural products, pharmaceuticals, and drugs . They display various activities such as anthelmintic, antitumor, antifungal, antispasmodic, herbicide, insecticide, and antibacterial .

Mode of Action

It is known that amides can be activated by n-substitution of an activated group on the nitrogen atom of the amide to boost its reactivity . N-tosyl, N-Boc, N-acetyl, and N-triflyl are commonly used as activated groups to activate the unactivated amides .

Biochemical Pathways

Sarcosine, a close relative of the compound , is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Sarcosine is an intermediate in the metabolism of choline to glycine .

Result of Action

It is known that amides and their analogues have various biological activities, including anthelmintic, antitumor, antifungal, antispasmodic, herbicide, insecticide, and antibacterial effects .

properties

IUPAC Name |

N-ethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-13-12(15)9-14(3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRBUYCMHIUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)

![2-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2805950.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/no-structure.png)